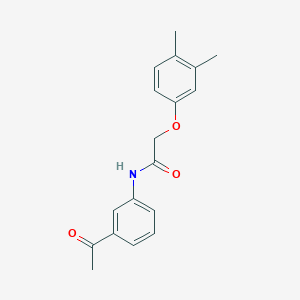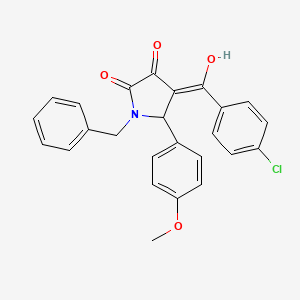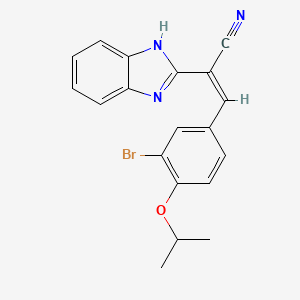![molecular formula C20H20N4O2 B5364955 N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5364955.png)
N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as AMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMU is a urea derivative that contains an oxadiazole ring, which makes it a unique and valuable molecule for drug discovery and development.
Mechanism of Action
The mechanism of action of AMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. AMU has been shown to target the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, AMU can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
AMU has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of signaling pathways involved in cancer cell growth and survival. In addition, AMU has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of AMU for lab experiments is its relatively simple synthesis, which allows for easy production of the compound in large quantities. In addition, AMU has been shown to exhibit potent anticancer activity, making it a valuable tool for studying cancer cell biology and developing new anticancer drugs. However, one potential limitation of AMU is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain applications.
Future Directions
There are several potential future directions for research on AMU. One area of interest is the development of new anticancer drugs based on the structure of AMU. By modifying the structure of AMU, it may be possible to create more potent and selective anticancer agents with improved pharmacokinetic properties. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of AMU, which may have potential applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders. Overall, the unique structure and potential therapeutic properties of AMU make it a promising candidate for future research in a variety of fields.
Synthesis Methods
The synthesis of AMU involves the reaction of 2-methylphenyl isocyanate with N-allyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in the presence of a suitable catalyst. The reaction proceeds via the formation of a carbodiimide intermediate, which undergoes cyclization to form the final product. The synthesis of AMU is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
AMU has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of AMU is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. Studies have shown that AMU can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
3-(2-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-13-24(20(25)21-17-12-8-7-9-15(17)2)14-18-22-19(23-26-18)16-10-5-4-6-11-16/h3-12H,1,13-14H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJBBHNUCWIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5364884.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)
![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B5364899.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5364918.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)

![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)
![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate](/img/structure/B5364972.png)
![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)
